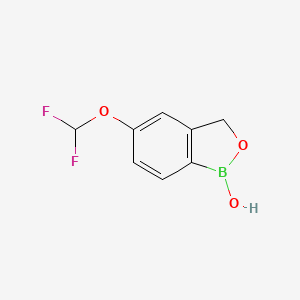
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Etherification: The starting material, often a phenol derivative, undergoes etherification with a difluoromethylating agent to introduce the difluoromethoxy group.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxaborole ring. This step often requires the use of boron-containing reagents and specific catalysts to facilitate the formation of the boron-oxygen bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to reduce waste and pollution.
Automation: Employing automated systems for precise control of reaction parameters and to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the boron-oxygen bond.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Boronic acids, boronates, or other oxidized derivatives.
Reduction Products: Reduced forms of the benzoxaborole ring.
Substitution Products: Compounds with various functional groups replacing the difluoromethoxy group.
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique boron-containing structure, which can interact with biological targets in novel ways.
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its stability and reactivity.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, proteins, and other biological macromolecules, often forming reversible covalent bonds with active sites.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the nature of the interaction. For example, it can inhibit enzyme activity by binding to the catalytic site or modulate signaling pathways by interacting with receptor proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(Trifluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Contains a trifluoromethoxy group, offering different reactivity and properties.
5-(Chloromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Features a chloromethoxy group, which can lead to different chemical behavior.
Uniqueness
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and in materials science for creating advanced materials with unique properties.
Propiedades
Fórmula molecular |
C8H7BF2O3 |
|---|---|
Peso molecular |
199.95 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2 |
Clave InChI |
FOASSDYAENILFX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


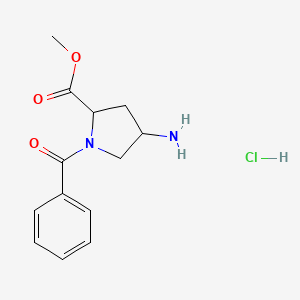
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)
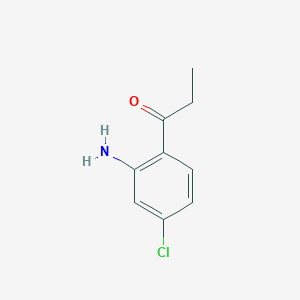
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)

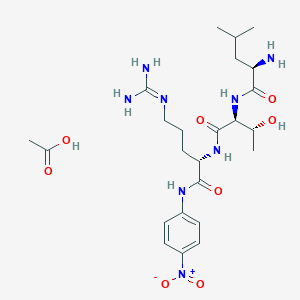


![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)

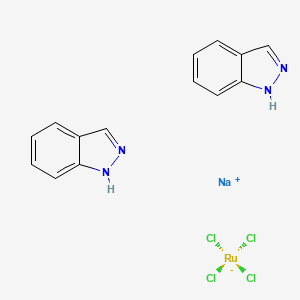
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
